molecular formula C8H10N2O2 B1360238 Methyl 3,4-diaminobenzoate CAS No. 36692-49-6

Methyl 3,4-diaminobenzoate

Cat. No. B1360238
CAS RN: 36692-49-6
M. Wt: 166.18 g/mol
InChI Key: IOPLHGOSNCJOOO-UHFFFAOYSA-N
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Patent
US07517875B2

Procedure details

Thionyl chloride (13.0 ml, 180 mmol) was slowly added dropwise at 0° C. to a solution of 3,4-diaminobenzoic acid (25.0 g, 164 mmol) in methanol (164 ml). After stirring the mixture at room temperature overnight, it was further stirred at 80° C. overnight. The reaction mixture was cooled to room temperature, and the precipitated solid was filtered out and washed with methanol. The filtrate was concentrated under reduced pressure and the obtained solid was filtered out and washed with methanol. All of the obtained solid was dried under reduced pressure at 60° C. to obtain 3,4-diaminobenzoic acid methyl ester. The compound was identified by NMR.
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
164 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[NH2:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][C:14]=1[NH2:15])[C:9]([OH:11])=[O:10].[CH3:16]O>>[CH3:16][O:10][C:9](=[O:11])[C:8]1[CH:12]=[CH:13][C:14]([NH2:15])=[C:6]([NH2:5])[CH:7]=1

Inputs

Step One
Name
Quantity
13 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
25 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1N
Name
Quantity
164 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the mixture at room temperature overnight, it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was further stirred at 80° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered out
WASH
Type
WASH
Details
washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
the obtained solid was filtered out
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
All of the obtained solid was dried under reduced pressure at 60° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)N)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.